molecular formula C16H21F2N5O B2379232 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide CAS No. 941963-88-8

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide

Cat. No.: B2379232
CAS No.: 941963-88-8
M. Wt: 337.375
InChI Key: IAFOMIZTQTWRBE-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a difluorophenyl group, and a propylpentanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The difluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The tetrazole ring and difluorophenyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound has been shown to inhibit excessive glutamatergic transmission, which is implicated in various central nervous system disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to modulate glutamatergic transmission makes it a promising candidate for neuroprotective therapies .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N5O/c1-3-5-11(6-4-2)16(24)19-10-15-20-21-22-23(15)12-7-8-13(17)14(18)9-12/h7-9,11H,3-6,10H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFOMIZTQTWRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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